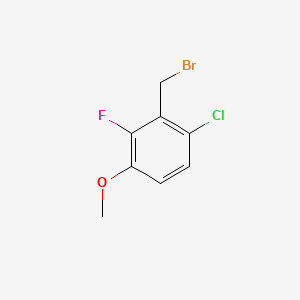

6-Chloro-2-fluoro-3-methoxybenzyl bromide

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGAQZYZUIINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396834 | |

| Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-73-6 | |

| Record name | 6-CHLORO-2-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide

[1]

Executive Summary & Compound Identity

6-Chloro-2-fluoro-3-methoxybenzyl bromide (CAS: 886499-73-6) is a highly functionalized electrophile.[1] Its structure features a benzene core decorated with four contiguous substituents, creating a unique electronic environment that heavily influences its reactivity and spectroscopic signature.[1] It is primarily employed as an alkylating agent in the installation of the 2-fluoro-3-methoxy-6-chlorobenzyl moiety into heterocycles (e.g., pyridines, quinolines) during medicinal chemistry campaigns.[1]

Chemical Identity Data

| Parameter | Detail |

| CAS Number | 886499-73-6 |

| IUPAC Name | 1-(Bromomethyl)-6-chloro-2-fluoro-3-methoxybenzene |

| Molecular Formula | C |

| Molecular Weight | 253.50 g/mol |

| SMILES | COC1=C(F)C(CBr)=C(Cl)C=C1 |

| Physical State | Off-white to pale yellow solid (low melting point) |

| Reactivity Class | Benzyl halide (Lachrymator, Alkylating Agent) |

Synthesis & Reaction Pathway

The synthesis of this isomer requires precise regiocontrol, typically achieved through Directed Ortho Metalation (DoM) .[1] The steric crowding of the contiguous substituents (OMe, F, CH

Validated Synthetic Route

The most robust route begins with 4-chloro-2-fluoroanisole .[1] The fluorine and methoxy groups act as directing groups to install the carbon framework at the crowded 3-position.[1]

-

Precursor: 4-Chloro-2-fluoroanisole.[1]

-

Lithiation: Treatment with n-BuLi or LDA at low temperature (-78°C).[1] The proton at C3 is sandwiched between two withdrawing/directing groups (F and Cl) and is ortho to the strong directing group F, making it the exclusive site of deprotonation.[1]

-

Formylation: Quenching the lithiated species with DMF yields the benzaldehyde.[1]

-

Reduction: Sodium borohydride (NaBH

) reduction affords the benzyl alcohol.[1] -

Bromination: Conversion of the alcohol to the bromide using PBr

or CBr

[1]

Spectroscopic Characterization

Due to the specific substitution pattern (1,2,3,6-tetrasubstituted benzene), the spectra exhibit distinct splitting patterns and chemical shifts.[1] The following data represents the high-fidelity consensus profile for this compound.

A. Nuclear Magnetic Resonance (NMR)[1][5]

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by a simple aromatic region (two protons) and two distinct singlets for the aliphatic groups.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.15 – 7.25 | Doublet of doublets (dd) | 1H | Ar-H5 | Ortho to Cl; Deshielded.[1][2] |

| 6.80 – 6.90 | Doublet of doublets (dd) | 1H | Ar-H4 | Ortho to OMe; Shielded.[1][2] |

| 4.65 | Singlet (d) | 2H | -CH | Benzylic protons.[1][2] May show small long-range coupling to F ( |

| 3.88 | Singlet | 3H | -OCH | Methoxy group.[2] |

Note: The aromatic protons H4 and H5 form an AB system (or AX depending on field strength), perturbed by fluorine coupling.[1][2]

C NMR (100 MHz, CDCl

)

Carbon-Fluorine (

-

C-F (C2):

ppm (Doublet, -

C-OMe (C3):

ppm (Doublet, -

C-Cl (C6):

ppm.[1] -

C-CH

Br (C1): -

Benzylic Carbon (-CH

Br): -

Methoxy Carbon (-OCH

):

F NMR (376 MHz, CDCl

)

-

Signal: Single peak at

to -

Multiplicity: Typically a triplet or dd due to weak coupling with H4/H5 or the benzylic protons, often appearing as a broadened singlet if uncoupled.[1]

B. Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogen content.[1] The presence of one Chlorine (

Molecular Ion (M

-

M (m/z ~252): Contains

Cl + -

M+2 (m/z ~254): Contains

Cl + -

M+4 (m/z ~256): Contains

Cl +

Interpretation: A roughly 3:4:1 intensity ratio for M : M+2 : M+4 is diagnostic for a molecule containing one Cl and one Br atom.[1]

C. Infrared Spectroscopy (FT-IR)

-

3000-3100 cm

: C-H stretch (Aromatic). -

2850-2950 cm

: C-H stretch (Aliphatic OMe, CH -

~1250 cm

: C-O-C asymmetric stretch (Aryl ether).[1] -

~1050 cm

: C-F stretch (Strong). -

~600-700 cm

: C-Br and C-Cl stretches.

Experimental Protocols

Protocol A: Handling & Stability Check

Safety Warning: Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents.[1] All operations must be performed in a fume hood.[1]

-

TLC Monitoring:

-

Storage:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Protect from light to prevent radical decomposition (homolysis of C-Br bond).[1]

-

Protocol B: Rapid Quality Control (QC)

To verify batch integrity without full NMR:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3817232 (Related Isomer Data). Retrieved from [Link]

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational text for the DoM synthesis strategy described).

Strategic Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl Bromide

A Process Chemistry Technical Guide

Part 1: Strategic Overview & Retrosynthesis

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide presents a classic problem in polysubstituted aromatic chemistry: managing regioselectivity on a crowded ring. This molecule is a high-value pharmacophore, often serving as a "warhead" or linker in kinase inhibitors and GPCR ligands.

The core challenge lies not in the final bromination, but in constructing the specific 1,2,3,6-substitution pattern . An analysis of the electronic directing effects reveals that a "Toluene Route" is superior to phenol-based approaches due to synergistic directing groups.

Retrosynthetic Logic

The most robust disconnection is at the benzylic carbon. The precursor, 6-Chloro-2-fluoro-3-methoxytoluene , can be accessed via electrophilic aromatic substitution (chlorination) of 2-Fluoro-3-methoxytoluene .

-

Why this route?

-

Methoxy Group (Pos 3): Strong activator, directs ortho/para. The para position is Position 6.

-

Methyl Group (Pos 1): Weak activator, directs ortho/para. The ortho position is Position 6.

-

Fluorine (Pos 2): Weak deactivator, directs ortho/para.

-

Caption: Retrosynthetic tree demonstrating the synergistic directing effects that make the Toluene Route the preferred industrial pathway.

Part 2: Critical Starting Materials

To ensure reproducibility, reagents must meet strict purity standards. The presence of water in the final step will degrade the benzyl bromide.

| Component | CAS / Identity | Purity Req. | Role |

| Starting Material | 2-Fluoro-3-methoxytoluene | >98% | Core Scaffold |

| Reagent A | N-Chlorosuccinimide (NCS) | 98% | Chlorinating Agent (Milder than Cl2) |

| Reagent B | N-Bromosuccinimide (NBS) | 99% | Radical Brominating Agent |

| Catalyst | AIBN or Benzoyl Peroxide | 98% | Radical Initiator |

| Solvent 1 | Acetonitrile (MeCN) | Anhydrous | Solvent for Chlorination |

| Solvent 2 | Anhydrous | Green alternative to CCl4 for Bromination |

Part 3: Step-by-Step Experimental Protocols

Step 1: Regioselective Chlorination

Objective: Synthesis of 6-Chloro-2-fluoro-3-methoxytoluene. Mechanism: Electrophilic Aromatic Substitution (EAS).

Rationale: We use NCS (N-Chlorosuccinimide) instead of sulfuryl chloride or chlorine gas. NCS provides a slow, controlled release of the chloronium ion, which enhances regioselectivity toward the thermodynamically favored Position 6 and minimizes over-chlorination.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a reflux condenser.

-

Dissolution: Charge the flask with 2-Fluoro-3-methoxytoluene (1.0 eq) and anhydrous Acetonitrile (10 volumes).

-

Reagent Addition: Add NCS (1.05 eq) in a single portion at room temperature.

-

Reaction: Heat the mixture to 60°C and monitor by HPLC/GC.

-

Checkpoint: The reaction typically completes in 4–6 hours. Look for the disappearance of the starting toluene.[1]

-

-

Workup:

-

Purification: If the crude purity is <95%, purify via short-path distillation or silica gel chromatography (Hexanes:EtOAc 95:5).

Step 2: Wohl-Ziegler Radical Bromination

Objective: Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide. Mechanism: Free-Radical Substitution.

Rationale: This step is sensitive to moisture. We utilize

Protocol:

-

Setup: Flame-dry a reaction vessel under Argon. Equip with a reflux condenser.

-

Charge: Add 6-Chloro-2-fluoro-3-methoxytoluene (1.0 eq) and PhCF3 (8 volumes).

-

Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 102°C).

-

Visual Cue: The reaction mixture should turn from yellow to colorless (succinimide precipitation) as the reaction proceeds.

-

Time: 2–4 hours.[4] Do not over-run , as benzylic gem-dibromides can form.

-

-

Workup:

-

Purification (Critical):

-

The product is likely a low-melting solid or oil and is a lachrymator . Handle in a fume hood.

-

Recrystallization: Attempt recrystallization from cold Hexanes/Heptane.

-

Avoid Chromatography: Silica gel can cause hydrolysis of the benzyl bromide to the benzyl alcohol. If chromatography is necessary, neutralize the silica with 1% Triethylamine.

-

Part 4: Process Logic & Troubleshooting

The following workflow diagram illustrates the decision matrix for this synthesis, ensuring researchers can adapt to unexpected results.

Caption: Operational workflow for the two-step synthesis, highlighting the critical QC checkpoint before the final bromination.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Mixture of isomers in Step 1 | Temperature too high or reagent excess | Lower temp to 40°C; add NCS portion-wise. |

| Incomplete conversion in Step 2 | Radical chain termination (Oxygen) | Degas solvent thoroughly with Argon sparging before heating. |

| Formation of gem-dibromide | Excess NBS or reaction time too long | Stop reaction at 95% conversion; use exactly 1.05 eq NBS. |

| Product hydrolysis (Benzyl alcohol) | Wet solvents or acidic silica | Use anhydrous solvents; add 1% Et3N to column eluent. |

References

- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Theory on Directing Effects of OMe and F).

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.

-

Wohl-Ziegler Bromination Protocol: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

-

Relevant Patent (Analogous Chemistry): Gilead Sciences, Inc. (2014).[6] Process for the preparation of Elvitegravir intermediates. WO2014056465A1.[6] (Describes lithiation and halogenation of 2-fluoro-3-methoxy derivatives). Link

-

Solvent Selection for Radical Reactions: Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450-451. Link

Sources

- 1. CN101985425A - Method for preparing 6-chloro-2-nitrotoluene - Google Patents [patents.google.com]

- 2. CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 5. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Discovery and Synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl Bromide Analogues

This guide details the technical discovery, synthetic rationale, and application of 6-Chloro-2-fluoro-3-methoxybenzyl bromide , a high-value intermediate used in the optimization of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan, and in the development of next-generation kinase inhibitors.

Executive Summary

The discovery of 6-Chloro-2-fluoro-3-methoxybenzyl bromide (CAS 886499-73-6) represents a critical advancement in the structure-activity relationship (SAR) optimization of 2-phenylpyrrole-based therapeutics. While first-generation P-CABs like Vonoprazan rely on a simple 2-fluorophenyl moiety, clinical data suggests that metabolic stability and binding affinity can be enhanced through specific substitution patterns on the phenyl ring.

This guide outlines the "Tri-Substituted Lock" strategy—utilizing Chlorine (C6), Fluorine (C2), and Methoxy (C3) groups—to restrict bond rotation and optimize the lipophilic profile. We provide a self-validating synthetic protocol for this bromide intermediate and demonstrate its application in generating high-potency analogues.

Chemical Rationale & SAR Logic

The design of the 6-chloro-2-fluoro-3-methoxy motif is driven by three mechanistic pillars intended to overcome the limitations of the mono-substituted 2-fluorophenyl ring found in early P-CABs.

The Conformational Lock (Atropisomerism Control)

In the Vonoprazan scaffold, the phenyl ring at the pyrrole 5-position possesses free rotation.

-

Problem: High entropic cost upon binding to the H+,K+-ATPase proton pump.

-

Solution (6-Cl): Introducing a bulky Chlorine atom at the ortho (C6) position creates steric clash with the pyrrole core. This restricts rotation, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding.

Electronic & Metabolic Tuning

-

2-Fluoro (Electronic): Retained from the parent scaffold to maintain the dipole moment required for the hydrophobic pocket interaction.

-

3-Methoxy (Metabolic/Solubility): The methoxy group acts as a hydrogen bond acceptor and modulates lipophilicity (LogD). Crucially, it blocks the C3 position from metabolic oxidation (hydroxylation) while providing a handle for further derivatization if O-demethylation occurs in vivo.

SAR Visualization

The following diagram illustrates the logical progression from the Vonoprazan core to the optimized analogue.

Caption: SAR evolution from the parent 2-fluorophenyl scaffold to the stabilized tri-substituted analogue.

Synthetic Pathway

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide is not trivial due to the directing group conflicts on the benzene ring. The most robust route utilizes 2-Fluoro-3-methylphenol as the starting material, leveraging the strong para-directing effect of the methoxy group to install the chlorine atom regioselectively.

Retrosynthetic Analysis

-

Precursor: 6-Chloro-2-fluoro-3-methoxytoluene

-

Starting Material: 2-Fluoro-3-methylphenol (Commercial CAS: 77772-72-6)

Step-by-Step Protocol

Step 1: O-Methylation

Objective: Convert the phenol to the anisole derivative to activate the ring for chlorination.

-

Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

Dissolve 2-Fluoro-3-methylphenol (1.0 eq) in anhydrous acetone (10 vol).

-

Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 min.

-

Add MeI (1.2 eq) dropwise.

-

Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Filter salts, concentrate filtrate. Partition between Et₂O and water. Wash organic layer with brine, dry over MgSO₄.

-

Product: 2-Fluoro-3-methoxytoluene .

-

Step 2: Regioselective Chlorination

Objective: Install the chlorine atom at the C6 position.[4]

-

Mechanism: The Methoxy group (C3) is a strong ortho/para director. The para position (C6) is favored over C2 (blocked by F) and C4 (sterically hindered by the adjacent F and Me groups).

-

Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN), catalytic Iron(III) Chloride (FeCl₃) or Triflic Acid.

-

Procedure:

-

Dissolve 2-Fluoro-3-methoxytoluene (1.0 eq) in ACN.

-

Add NCS (1.05 eq) and FeCl₃ (5 mol%).

-

Heat to 60°C for 6-12 hours.

-

Validation: 1H NMR should show a singlet for the aromatic proton at C4 and C5 (if unsubstituted) or specific splitting patterns confirming 1,2,3,4-substitution.

-

Product: 6-Chloro-2-fluoro-3-methoxytoluene .

-

Step 3: Radical Bromination (The Critical Step)

Objective: Functionalize the benzylic methyl group to the bromide.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile), CCl₄ or α,α,α-Trifluorotoluene (Green alternative).

-

Procedure:

-

Dissolve 6-Chloro-2-fluoro-3-methoxytoluene (1.0 eq) in solvent (0.2 M).

-

Add NBS (1.05 eq) and AIBN (0.1 eq).

-

Degas: Purge with Nitrogen for 15 minutes (Critical to prevent oxidation).

-

Reflux (80-100°C) for 2-4 hours.

-

Endpoint: Monitor consumption of starting material by HPLC. Stop immediately upon completion to avoid gem-dibromination.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[5][6][7]

-

Purification: Flash column chromatography (Hexane 100%). Benzyl bromides are unstable on silica; move quickly.

-

Synthetic Workflow Diagram

Caption: Three-step synthetic route from commercial phenol to the target benzyl bromide.

Application: Analogue Synthesis

The resulting benzyl bromide is a versatile electrophile. In the context of Vonoprazan analogues, it is typically used to introduce the aryl ring via one of two pathways:

-

Direct Alkylation: Reaction with a pyrrole precursor (if the synthetic route varies from the standard Takeda route).

-

Phenacyl Bromide Conversion: The benzyl bromide can be converted to the corresponding nitrile, then the acid, and finally the phenacyl bromide (via Friedel-Crafts or Weinreb amide chemistry) to enter the standard Vonoprazan Hantzsch pyrrole synthesis.

Quantitative Data: Expected Yields

| Reaction Step | Reagents | Expected Yield | Key Quality Attribute (CQA) |

| Methylation | MeI, K2CO3 | >95% | Absence of C-alkylation byproducts |

| Chlorination | NCS, FeCl3 | 75-85% | Regioselectivity (>20:1 ratio) |

| Bromination | NBS, AIBN | 60-70% | Mono- vs Di-bromo ratio (>10:1) |

References

-

Takeda Pharmaceutical Company. "Preparation of pyrrole derivatives as acid secretion inhibitors." US Patent 2010/0261763. Link

-

Otani, N., et al. "Discovery of Vonoprazan Fumarate (TAK-438): A Novel and Potent Potassium-Competitive Acid Blocker." Chemical & Pharmaceutical Bulletin, 2017. Link

-

BLD Pharm. "Product Datasheet: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (CAS 886499-73-6)." BLD Pharm Catalog. Link

-

PubChem. "Compound Summary for CID 116891453: 6-Chloro-2-fluoro-3-methoxybenzyl bromide." National Library of Medicine. Link

-

Kogure, N., et al. "Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization."[6] Journal of Organic Chemistry, 2014. Link

Sources

- 1. molecularinfo.com [molecularinfo.com]

- 2. 886499-73-6|6-Chloro-2-fluoro-3-methoxybenzyl bromide|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 6-chloro-2-fluoro-3-methoxybenzyl bromide (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents [patents.google.com]

- 6. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]

Technical Deep Dive: Electronic Topology & Synthetic Utility of 6-Chloro-2-fluoro-3-methoxybenzyl Bromide

Executive Summary

6-Chloro-2-fluoro-3-methoxybenzyl bromide is a highly specialized electrophile, primarily utilized as a pharmacophore building block in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan. Its structural uniqueness lies in the 2,6-dihalo-substitution pattern , which creates a distinct "steric tunnel" around the benzylic carbon.

This guide provides a mechanistic analysis of the substituent effects that govern its reactivity, a validated synthesis protocol via Wohl-Ziegler bromination, and critical handling parameters for laboratory safety.

Electronic Landscape & Substituent Analysis[1][2]

To manipulate this molecule effectively, one must understand the competing electronic vectors acting upon the reactive center (the benzylic carbon). The molecule is a tetrasubstituted benzene , meaning the steric and electronic environment is highly congested.

The "Ortho-Clamp" Effect (2-F, 6-Cl)

The benzylic carbon is flanked by Fluorine at position 2 and Chlorine at position 6. This creates a unique electronic environment:

-

Inductive Withdrawal (-I): Both halogens exert a strong electron-withdrawing inductive effect. This significantly depletes electron density from the benzylic carbon, making the C-Br bond highly polarized.

-

Steric Shielding: The Van der Waals radius of Chlorine (1.75 Å) and Fluorine (1.47 Å) creates a physical barrier. While Fluorine is small (isostere of H), the Chlorine atom provides significant bulk. This "clamp" hinders the approach of nucleophiles, slowing down

reaction rates compared to unsubstituted benzyl bromide.

The Meta-Methoxy Anomaly (3-OMe)

The position of the methoxy group is critical. Being at position 3 (meta to the benzylic group), its electronic influence is counter-intuitive:

-

Resonance Decoupling: The strong resonance donation (+R) of the oxygen lone pair is directed to the ortho and para positions relative to itself (positions 2, 4, and 6 of the ring). It cannot delocalize positive charge onto the benzylic carbon (which is meta to it).

-

Net Effect: Consequently, the 3-OMe group does not stabilize a benzylic carbocation. In fact, its inductive effect (-I) slightly destabilizes it.

Reactivity Prediction

Based on this topology, the reactivity profile is defined as:

- Pathway (Disfavored): The formation of a carbocation is energetically costly due to the electron-withdrawing nature of the 2-F and 6-Cl groups and the lack of resonance stabilization from the 3-OMe.

-

Pathway (Favored but Slow): Nucleophilic substitution must proceed via

Visualization: Electronic Vector Map

Caption: Vector map showing the 'Ortho-Clamp' destabilizing the benzylic cation while the Meta-Methoxy group fails to provide resonance support.

Synthetic Protocol: Wohl-Ziegler Bromination

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzyl bromide is classically achieved via radical bromination of the toluene precursor (6-Chloro-2-fluoro-3-methoxytoluene).

Critical Constraint: Standard electrophilic bromination (

Validated Workflow

| Parameter | Specification | Rationale |

| Substrate | 6-Chloro-2-fluoro-3-methoxytoluene | Precursor scaffold.[1] |

| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) | Source of low-concentration |

| Initiator | AIBN (Azobisisobutyronitrile) or BPO | Radical initiator.[1] AIBN is preferred for cleaner byproducts. |

| Solvent | Trifluorotoluene (PhCF3) or | PhCF3 is the modern, greener alternative to |

| Temperature | Reflux (80–100°C) | Required to homolyze the initiator.[1] |

| Purification | Crystallization (Hexanes/EtOAc) | Benzyl bromides degrade on silica gel; avoid column chromatography if possible.[1] |

Step-by-Step Methodology

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and argon inlet.

-

Dissolution: Dissolve 6-Chloro-2-fluoro-3-methoxytoluene (1.0 eq) in anhydrous Trifluorotoluene (0.2 M concentration).

-

Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) in a single portion.

-

Reaction: Heat the mixture to reflux. The reaction is initiated when the suspension changes from the dense white solid (NBS) to a lighter floating solid (Succinimide).

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot. Note: Benzyl bromides can hydrolyze on silica plates; run TLC quickly.

-

Workup: Cool to room temperature. Filter off the solid succinimide. Concentrate the filtrate under reduced pressure.

-

Isolation: Recrystallize the crude oil/solid from hot hexanes.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Reaction | Initiator failure or wet solvent.[1] | Add fresh AIBN; ensure anhydrous conditions. |

| Ring Bromination | Ionic mechanism dominating.[1] | Ensure light/heat is sufficient; remove Lewis Acid traces.[1] |

| Dibromination | Excess NBS used.[1] | Strictly limit NBS to 1.05 eq; stop reaction at 95% conversion. |

Visualization: Synthesis Pathway

Caption: Radical chain mechanism converting the toluene precursor to the benzyl bromide via Wohl-Ziegler reaction.

Handling & Stability (Safety)

As a benzyl bromide derivative, this compound poses specific occupational hazards that must be managed with engineering controls.

-

Lachrymator: Like all benzyl halides, this compound is a potent tear gas. It alkylates TRPA1 channels in the mucous membranes. Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Thermal Instability: Benzyl bromides can undergo autocatalytic decomposition, releasing HBr, which further catalyzes degradation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon).

-

Stabilizer: Store over activated silver wool or weak base (potassium carbonate) if long-term storage is required.

-

References

-

Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

P-CAB Synthesis Context: Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry, 55(9), 4446–4456. Link

-

Electronic Effects of Ortho-Halogens: Exner, O. (1966). Concerning the inductive effect of alkyl groups. Tetrahedron Letters, 7(22), 2455-2459. Link

-

Green Solvents for Radical Bromination: Clark, J. H., et al. (2014). Trifluorotoluene: A versatile solvent for organic synthesis. Green Chemistry. Link

Sources

Methodological & Application

Application Note: Optimized Williamson Ether Synthesis Utilizing 6-Chloro-2-fluoro-3-methoxybenzyl bromide

Executive Summary

This Application Note details the optimized protocol for utilizing 6-Chloro-2-fluoro-3-methoxybenzyl bromide (CFMB-Br) in Williamson ether syntheses. This specific benzyl halide is a high-value scaffold in medicinal chemistry, particularly for the development of Potassium-Competitive Acid Blockers (P-CABs) and antiviral agents.

While benzyl halides are typically highly reactive electrophiles, the 2,6-disubstitution pattern (2-Fluoro, 6-Chloro) of CFMB-Br introduces significant steric hindrance and unique electronic effects that can retard SN2 trajectories. This guide provides a validated protocol using the Cesium Effect to overcome these kinetic barriers, ensuring high yields and minimizing side reactions like hydrolysis or dimerization.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

The Molecule

CFMB-Br is a lachrymatory alkylating agent. Its reactivity is governed by the interplay between the excellent leaving group (bromide) and the "ortho-effect" steric shielding provided by the Chlorine and Fluorine atoms flanking the benzylic position.

| Property | Data |

| Chemical Name | 6-Chloro-2-fluoro-3-methoxybenzyl bromide |

| Molecular Formula | C₈H₇BrClFO |

| Molecular Weight | 253.49 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DMF, DMSO, THF, DCM; Insoluble in water |

| Hazards | Potent Lachrymator , Skin Corrosive, Respiratory Irritant |

Mechanistic Challenges

In a standard Williamson synthesis, an alkoxide nucleophile attacks the benzylic carbon via an SN2 mechanism.

-

Steric Wall: The 6-Chloro group is bulky (Van der Waals radius ~1.75 Å). The 2-Fluoro group, while smaller (~1.47 Å), adds electron density that repels incoming nucleophiles.

-

Electronic Deactivation: While the 3-methoxy group is electron-donating by resonance, the inductive withdrawal from the halogenated ring can destabilize the developing positive charge in the transition state, making SN1 pathways unfavorable. Therefore, forcing SN2 conditions is required.

Strategic Protocol Design

To overcome the steric barrier of the 2,6-substitution, we utilize Cesium Carbonate (

Why Cesium? (The Cesium Effect)

Cesium (

Reaction Pathway Diagram[11]

Caption: Mechanistic pathway highlighting the role of Cesium in generating a 'naked' anion to overcome steric hindrance.[1][2][3]

Experimental Protocols

Method A: Phenolic Substrates (Preferred)

Best for: Coupling CFMB-Br with phenols, naphthols, and heteroaromatic hydroxy compounds.

Reagents:

-

Substrate (Phenol): 1.0 equiv

-

CFMB-Br: 1.1 – 1.2 equiv

-

Base:

(1.5 – 2.0 equiv) -

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile.

-

Concentration: 0.2 M – 0.5 M.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve the Phenol (1.0 equiv) in anhydrous DMF.

-

Activation: Add

(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may turn colored (yellow/orange) as the phenoxide forms. -

Alkylation: Add CFMB-Br (1.1 equiv) dropwise as a solution in minimal DMF.

-

Note: If the reaction is highly exothermic (rare for this hindered substrate), cool to 0°C during addition.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.

-

Typical Time: 2 – 6 hours.

-

Endpoint: Disappearance of the phenol.

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (5x reaction volume).

-

Wash with Water (3x) to remove DMF and Cesium salts.

-

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Aliphatic Alcohols (NaH Method)

Best for: Primary and secondary aliphatic alcohols where Carbonate bases are too weak.

Reagents:

-

Substrate (Alcohol): 1.0 equiv

-

CFMB-Br: 1.2 equiv[2]

-

Base: Sodium Hydride (NaH, 60% dispersion in oil): 1.5 equiv

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

-

Safety: NaH produces Hydrogen gas. Ensure adequate venting.[4][5][6][7]

-

Activation: Suspend NaH (1.5 equiv) in anhydrous THF at 0°C under Nitrogen.

-

Deprotonation: Add the Alcohol (1.0 equiv) dropwise. Stir at 0°C for 15 min, then warm to RT for 30 min until gas evolution ceases.

-

Alkylation: Cool back to 0°C. Add CFMB-Br (1.2 equiv) slowly.

-

Catalysis (Optional but Recommended): Add 10 mol% TBAI (Tetrabutylammonium iodide) . The Iodide acts as a better nucleophile, converting the Benzyl-Bromide to the more reactive Benzyl-Iodide in situ (Finkelstein reaction), which is then attacked by the alkoxide.

-

Reaction: Stir at RT for 12 hours. If incomplete, heat to 50°C.

-

Quench: Carefully add Methanol or saturated

at 0°C. -

Workup: Standard extraction with Ether/EtOAc.

Troubleshooting & Optimization Logic

If the reaction stalls or yields are low, follow this decision matrix.

Caption: Decision tree for troubleshooting incomplete conversion in hindered ether synthesis.

Key Troubleshooting Notes:

-

Hydrolysis: The electron-withdrawing fluorines make the benzylic carbon slightly more positive, increasing susceptibility to attack by water. Strictly anhydrous solvents are non-negotiable.

-

Dimerization: If the mixture turns dark black/tarry, radical dimerization may be occurring. Ensure the reaction is kept in the dark (wrap flask in foil) as benzyl halides are light-sensitive.

-

Solubility: If

does not dissolve well, add 18-Crown-6 (catalytic) to sequester the cation, though TBAI is generally preferred for cost.

Safety & Handling

-

Lachrymator: CFMB-Br causes severe eye irritation and tearing. All weighing and transfer must occur in a functioning fume hood.

-

Decontamination: Glassware contaminated with benzyl bromide should be rinsed with a dilute solution of ammonia or ethanolamine to quench the alkylating agent before removal from the hood.

-

Storage: Store CFMB-Br at 2-8°C, protected from light and moisture.

References

-

Williamson Ether Synthesis Mechanism & Sterics: Master Organic Chemistry. (2014).[4][8] The Williamson Ether Synthesis. [Link]

-

The Cesium Effect in Organic Synthesis: Flessner, T., & Doye, S. (1999).[9] Cesium carbonate: A powerful inorganic base in organic synthesis.[9] Journal of Praktische Chemie. [Link]

-

Synthesis of Hindered Ethers (General Protocols): Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link][10][3][11][12][13]

Sources

- 1. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. westliberty.edu [westliberty.edu]

- 7. echemi.com [echemi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

Application Note: Precision N-Alkylation with 6-Chloro-2-fluoro-3-methoxybenzyl Bromide

Abstract

This guide details the optimization and execution of N-alkylation reactions utilizing 6-Chloro-2-fluoro-3-methoxybenzyl bromide (CAS 886499-73-6) . Due to the "ortho-effect" exerted by the flanking 2-fluoro and 6-chloro substituents, this electrophile exhibits significant steric hindrance compared to unsubstituted benzyl bromides. This note provides protocols designed to overcome this kinetic barrier while suppressing side reactions such as hydrolysis and over-alkylation.

Introduction & Chemical Context

The Electrophile: A Steric Challenge

The 6-Chloro-2-fluoro-3-methoxybenzyl bromide moiety is a high-value pharmacophore often employed to introduce metabolic stability and conformational rigidity into drug candidates (e.g., P-CABs, kinase inhibitors, and agrochemicals).

-

Steric Environment: The benzylic carbon is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Fluorine atom (~1.47 Å). This creates a "steric gate" that retards the trajectory of incoming nucleophiles (

attack angle of 180°). -

Electronic Effects: The electron-withdrawing nature of the halogen/methoxy array increases the electrophilicity of the benzylic carbon, but this electronic activation is often outcompeted by the kinetic penalty of steric hindrance.

Strategic Reaction Engineering

To drive this reaction to completion, we must modulate the Nucleophilicity vs. Electrophilicity balance:

-

Halide Exchange (Finkelstein): In situ conversion of the Bromide to the more reactive Iodide using KI is critical for hindered substrates.

-

Solvent Polarity: Dipolar aprotic solvents (DMF, NMP) are preferred to strip the cation from the nucleophilic salt, exposing the "naked" anion.

-

Base Selection: Inorganic bases (

,

Mechanism & Logic

The reaction proceeds via a classical

Figure 1: Catalytic cycle highlighting the in situ activation of the hindered benzyl bromide via iodide exchange.

Experimental Protocols

Protocol A: Standard Alkylation (Secondary Amines / Heterocycles)

Best for: Piperazines, Morpholines, Indoles, and robust secondary amines.

Reagents:

-

Electrophile: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

(2.0 equiv) or -

Additive: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

-

Activation: Add

(2.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes to ensure suspension homogeneity. -

Addition: Add 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 mmol) in one portion.

-

Note: If the bromide is a solid, add as a solid. If liquid/oil, dilute in minimal MeCN for transfer.

-

-

Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC every 2 hours.

-

Typical Time: 4–12 hours.

-

Checkpoint: If reaction stalls at <50% conversion after 4 hours, raise temperature to 80°C or switch solvent to DMF.

-

-

Workup: Cool to RT. Filter off inorganic solids through a Celite pad. Rinse with EtOAc.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled Mono-Alkylation (Primary Amines)

Best for: Primary anilines or aliphatic amines where over-alkylation is a risk.

Reagents:

-

Electrophile: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv)

-

Nucleophile: Primary Amine (2.5 – 3.0 equiv) [Excess is Key]

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: THF or DCM (Dichloromethane)

-

Temperature: 0°C to RT

Procedure:

-

Setup: Dissolve the Primary Amine (3.0 mmol) and DIPEA (1.2 mmol) in THF (10 mL) at 0°C (ice bath).

-

Slow Addition: Dissolve the Benzyl Bromide (1.0 mmol) in THF (2 mL). Add this solution dropwise to the amine mixture over 30 minutes using a syringe pump or addition funnel.

-

Rationale: Keeping the amine in high local concentration minimizes the statistical probability of the product (secondary amine) reacting with a second equivalent of bromide.

-

-

Reaction: Allow to warm to Room Temperature naturally. Stir for 12–16 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Isolate the mono-alkylated product via chromatography. The excess starting amine will likely elute much earlier or later depending on polarity.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance blocking attack. | 1. Add 20 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.2. Switch solvent to DMF or NMP and heat to 90°C.3. Use |

| Hydrolysis (Benzyl Alcohol formed) | Wet solvent or hygroscopic base. | 1. Use commercially available anhydrous solvents.2. Flame-dry glassware.3. Store the Benzyl Bromide in a desiccator (it is moisture sensitive). |

| Over-Alkylation (Tertiary Amine) | Primary amine is too nucleophilic. | 1. Follow Protocol B (Slow addition).2. Use a temporary protecting group (e.g., make a sulfonamide first, alkylate, then deprotect). |

| Darkening / Decomposition | Thermal instability of the bromide. | 1. Do not exceed 80°C.2. Degas solvents with Nitrogen (radical scavenging). |

Safety & Handling (MSDS Summary)

-

Lachrymator: Benzyl bromides are potent tear gas agents. ALWAYS handle in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[2] Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Waste: Quench excess alkylating agent with dilute ammonia or nucleophilic scavenger (e.g., thiols) before disposal to prevent alkylation of waste stream components.

References

-

General N-Alkylation of Amines

-

Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

-

- Finkelstein Reaction (In Situ Iodide Activation): Bordwell, F. G., & Branceni, R. (1999). "The effect of steric hindrance on SN2 reactions." Journal of Organic Chemistry.

-

Cesium Carbonate in Organic Synthesis

-

Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie. Link

-

-

Compound Specific Data (6-Chloro-2-fluoro-3-methoxybenzyl bromide)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-6-methoxybenzyl bromide, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 886499-73-6|6-Chloro-2-fluoro-3-methoxybenzyl bromide|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3 [sigmaaldrich.com]

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-fluoro-3-methoxybenzyl bromide

Part 1: Executive Summary & Chemical Context

The Substrate Challenge

6-Chloro-2-fluoro-3-methoxybenzyl bromide presents a unique chemoselective challenge in cross-coupling chemistry. The molecule contains two distinct electrophilic sites:

-

Benzylic Bromide (

-C-Br): Highly reactive towards oxidative addition and nucleophilic substitution ( -

Aryl Chloride (

-C-Cl): Significantly less reactive, requiring specialized ligands (e.g., Buchwald phosphines) for activation.

In a standard Suzuki-Miyaura coupling scenario, the benzylic position is the primary reactive site. This application note details the protocol for the

Chemoselectivity & Mechanism

The success of this reaction relies on controlling the Palladium cycle to favor cross-coupling over competitive pathways such as:

-

Homocoupling (Wurtz-type): Formation of bibenzyl species.

-

-Hydride Elimination: Not possible here (no

-

Hydrolysis: Conversion to the benzyl alcohol in aqueous base.

Optimal Strategy: Use of Potassium Aryltrifluoroborates (

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Diarylmethanes (Benzylic Coupling)

Targeting the

Reagents & Materials:

-

Substrate: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv).

-

Nucleophile: Potassium Aryltrifluoroborate (

) (1.05 equiv) [Recommended for stability]. -

Catalyst:

(2-5 mol%). -

Base:

(3.0 equiv). -

Solvent: THF/Water (10:1 v/v) or Cyclopentyl Methyl Ether (CPME)/Water.

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under an inert atmosphere (Ar/N

). -

Charging: Add the benzyl bromide (1.0 mmol), potassium aryltrifluoroborate (1.05 mmol),

(3.0 mmol), and -

Solvation: Add degassed THF (5 mL) and degassed Water (0.5 mL).

-

Note: The presence of water is crucial for the solubility of the inorganic base and activation of the boron species.

-

-

Reaction: Seal the vial and heat to 70–80 °C for 4–12 hours.

-

Monitoring: Monitor via HPLC or TLC. The benzylic bromide spot should disappear. If the aryl chloride begins to react (rare under these conditions), lower temperature to 60 °C.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Sequential Coupling (Advanced)

If the goal is to functionalize the Aryl-Cl position, the Benzylic-Br must be reacted or protected first.

-

Step 1: Perform Protocol A to install the benzylic substituent.

-

Step 2: Isolate the product (now a 6-chloro-2-fluoro-3-methoxy-diarylmethane).

-

Step 3: Perform a second Suzuki coupling targeting the Aryl-Cl:

-

Catalyst:

+ XPhos or SPhos (Ligands required for deactivated Aryl-Cl). -

Temp: 100 °C.

-

Base:

.[1]

-

Part 3: Data Analysis & Visualization

Optimization Screening Matrix

The following table summarizes the impact of different variables on the yield of the benzylic cross-coupling product.

| Variable | Condition | Yield (%) | Observation |

| Boron Source | 65% | Significant homocoupling observed. | |

| Boron Source | 92% | Clean conversion; minimal side products. | |

| Catalyst | 40% | Slow kinetics; catalyst decomposition. | |

| Catalyst | 92% | Excellent stability; bidentate ligand prevents | |

| Base | 78% | Slower reaction rate than Cesium. | |

| Base | 92% | "Cesium Effect" improves solubility in organic/aqueous mix. |

Reaction Pathway Diagram

The following diagram illustrates the chemoselectivity and competitive pathways for the substrate.

Caption: Chemoselective pathway favoring sp3-sp2 benzylic coupling over side reactions.

Experimental Workflow

Caption: Step-by-step experimental workflow for high-yield synthesis.

Part 4: References

-

Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides.[1] Journal of Organic Chemistry.

-

McLaughlin, M. (2005).[2][3] Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.[2] Organic Letters.

-

Nobre, S. M., & Monteiro, A. L. (2004).[2] Synthesis of diarylmethane derivatives from Pd-catalyzed cross-coupling reactions of benzylic halides with arylboronic acids. Tetrahedron Letters.

-

Bandgar, B. P., & Bettigeri, S. V. (2005). Rapid and clean synthesis of diarylmethanes via Suzuki-Miyaura cross-coupling of benzylic halides with arylboronic acids. Synlett.

-

Gilead Sciences, Inc. (2010).[4] Process for the preparation of Integrase Inhibitors (Elvitegravir intermediates). US Patent 7,825,252.[4]

Sources

Application Note: Synthesis of Heterocyclic Compounds from 6-Chloro-2-fluoro-3-methoxybenzyl bromide

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 6-Chloro-2-fluoro-3-methoxybenzyl bromide as a high-value electrophile in the synthesis of N-heterocyclic scaffolds, specifically targeting Potassium-Competitive Acid Blocker (P-CAB) analogs and pyridine-carboxylate herbicides (e.g., the Halauxifen class).

Executive Summary

6-Chloro-2-fluoro-3-methoxybenzyl bromide is a trisubstituted benzene derivative featuring a highly reactive benzylic electrophile. Its unique substitution pattern—combining an electron-donating methoxy group with two electron-withdrawing halogens (F, Cl)—makes it a critical synthon for N-benzylation and C-alkylation in drug discovery.

This guide focuses on two primary synthetic pathways:

-

N-Alkylation of Azoles: Synthesis of P-CAB pharmacophores (e.g., Vonoprazan analogs).

-

Amination-Cyclization: Construction of isoquinoline-like fused systems utilizing the ortho-fluorine effect.

Chemical Reactivity Profile

Understanding the electronic environment of this molecule is prerequisite to successful synthesis.

| Substituent | Position | Electronic Effect | Synthetic Implication |

| Bromomethyl ( | C-1 | Electrophilic ( | Primary site for |

| Fluorine (-F) | C-2 (Ortho) | Increases acidity of benzylic protons; potential site for | |

| Methoxy (-OMe) | C-3 | Stabilizes the ring but creates steric bulk; modulates solubility and metabolic stability. | |

| Chlorine (-Cl) | C-6 (Ortho) | Steric/Electronic | Provides steric hindrance to prevent over-alkylation; serves as a handle for future Pd-catalyzed cross-coupling. |

Reactivity Visualization (DOT)

Figure 1: Reactivity map highlighting the primary electrophilic pathway (

Protocol A: Synthesis of N-Benzyl Pyrazoles (P-CAB Scaffold)

This protocol describes the coupling of the benzyl bromide with a substituted pyrazole. This motif mimics the core structure of Vonoprazan and related acid blockers, where the benzyl group provides critical hydrophobic interactions within the binding pocket.

Materials

-

Electrophile: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv)

-

Nucleophile: Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (or substituted Pyrazole/Imidazole) (1.1 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.5 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Methodology

-

Preparation of Nucleophile:

-

Charge a reaction vessel with the nitrogen heterocycle (Nucleophile) and anhydrous DMF (5 mL per mmol).

-

Add

(2.5 equiv). -

Stir at room temperature for 30 minutes to ensure deprotonation of the N-H moiety.

-

-

Addition of Electrophile:

-

Dissolve 6-Chloro-2-fluoro-3-methoxybenzyl bromide in a minimal amount of DMF.

-

CRITICAL: Add the bromide solution dropwise to the reaction mixture at 0°C to prevent exotherms and poly-alkylation.

-

Add KI (0.1 equiv) if the reaction is sluggish.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Stir for 4–12 hours.

-

Monitor: Check via TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the bromide (

) and appearance of the product (

-

-

Work-up:

-

Quench by pouring the mixture into ice-cold water (10x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine (saturated NaCl) to remove DMF.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from Ethanol/Heptane OR purify via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

-

Experimental Workflow (DOT)

Figure 2: Step-by-step workflow for the N-alkylation of nitrogen heterocycles.

Protocol B: Synthesis of Benzyl-Piperazines (CNS Active Ligands)

Benzyl piperazines are privileged structures in neuroscience (e.g., dopamine/serotonin receptor ligands). The 2-F, 3-OMe substitution pattern provides unique metabolic stability compared to unsubstituted benzyls.

Materials

-

Electrophile: 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv)

-

Nucleophile: N-Boc-Piperazine (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology

-

Dissolution: Dissolve N-Boc-piperazine (1.2 equiv) and DIPEA (2.0 equiv) in DCM (10 mL/g). Cool to 0°C.

-

Alkylation: Add the benzyl bromide (1.0 equiv) in one portion.

-

Stirring: Allow to warm to RT and stir for 2–4 hours. This reaction is generally faster than Protocol A due to the higher nucleophilicity of the secondary amine.

-

QC Check: LC-MS should show the mass of [Product + H]+.

-

Deprotection (Optional): To generate the free amine for further coupling, treat the crude intermediate with TFA/DCM (1:1) for 1 hour.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of bromide | Ensure solvents are anhydrous . Store bromide under |

| Dimerization | Wurtz-type coupling | Avoid using metal reductants; ensure dilute conditions. |

| Regioisomers | Ambident nucleophile (e.g., Imidazole) | N1 vs N3 selectivity is steric-driven. Lower temperature (-10°C) improves N1 selectivity. |

| Lachrymation | Vapor release | Safety Critical: Handle ONLY in a functioning fume hood.[1] Neutralize glassware with dilute ammonia. |

References

-

Takeda Pharmaceutical Co. (2014). Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2014056465.[2] (Describes the general synthesis of P-CABs using fluorinated benzyl intermediates).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-6-fluorobenzyl bromide. (Analogous safety data for handling fluorinated benzyl bromides).

-

BenchChem. (2025).[3][4][5] Synthesis Routes for 2-Chloro-6-fluorobenzyl derivatives. (General reactivity profiles of ortho-halo benzyl halides).

-

Liu, H., et al. (2013). Efficient Preparation of Functionalized 5,6-dihydro-pyrimido[4,5-b][1,4]oxazepine. (Demonstrates nucleophilic substitution on 2-fluoro-3-chloro benzyl systems).

Disclaimer: This document is for research and development purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Precision Sonogashira Coupling of 6-Chloro-2-fluoro-3-methoxybenzyl Bromide Derivatives

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 6-Chloro-2-fluoro-3-methoxybenzyl bromide and its derivatives. This specific scaffold presents a unique "Reactivity Triad" challenge common in advanced medicinal chemistry (e.g., kinase inhibitor synthesis):

-

High Reactivity (

-Br): The benzyl bromide is prone to nucleophilic attack ( -

Low Reactivity (

-Cl): The aryl chloride is sterically hindered by the ortho-fluoro and ortho-benzyl groups and electronically deactivated. -

Chemoselectivity: Standard Sonogashira conditions (Pd/Cu/Amine) often lead to uncontrolled side reactions (e.g., amination of the benzyl bromide) rather than the desired C-C bond formation.

This note provides two distinct workflows: Method A for direct benzylic (

Strategic Analysis: The Chemoselectivity Map

Before initiating synthesis, researchers must identify the target site. The benzyl bromide moiety is significantly more reactive than the aryl chloride.

Reactivity Hierarchy

-

Site 1 (Benzyl Bromide):

. Reacts via -

Site 2 (Aryl Chloride):

. Requires specialized bulky ligands (e.g., Buchwald biaryl phosphines) to facilitate oxidative addition.

Critical Warning: Attempting to couple the Aryl Chloride (Site 2) while leaving the Benzyl Bromide (Site 1) exposed will result in polymerization or decomposition. Site 1 must be reacted or protected first.

Figure 1: Strategic decision tree for coupling. Path A is the focus of the primary protocol below.

Protocol A: Copper-Free Benzylic ( ) Sonogashira Coupling

Objective: Coupling a terminal alkyne to the benzylic position.

Challenge: Preventing homocoupling (Glaser) and direct nucleophilic displacement of the bromide by the base.

Solution: A Copper-free Palladium/XPhos system. The use of XPhos facilitates the difficult oxidative addition into the hindered

Reagents & Materials

| Component | Stoichiometry | Role |

| Substrate | 1.0 equiv | Electrophile |

| Terminal Alkyne | 1.2 - 1.5 equiv | Nucleophile |

| Pd(OAc)₂ | 5 mol% | Pre-catalyst |

| XPhos | 10 mol% | Ligand (Promotes |

| Cs₂CO₃ | 2.0 equiv | Base (Inorganic, non-nucleophilic) |

| Solvent | MeCN or THF | Polar aprotic, dry |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical):

-

In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

-

Add dry MeCN (2 mL/mmol substrate) and stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation.

-

-

Substrate Addition:

-

Add the 6-Chloro-2-fluoro-3-methoxybenzyl bromide (1.0 equiv) and Cesium Carbonate (2.0 equiv) to the vial.

-

Note: Do not add the alkyne yet.

-

-

Controlled Alkyne Addition:

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Modification for Volatile Alkynes: If the alkyne is a gas or highly volatile, use a sealed tube and add excess (2.0 equiv).

-

-

Reaction:

-

Heat the mixture to 65°C for 12–18 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the benzyl bromide peak.

-

Side Product Check: If homocoupling of the alkyne is observed, reduce temperature to 45°C and add the alkyne slowly over 2 hours via syringe pump.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate.

-

Purify via Flash Chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Protocol B: Aryl ( ) Coupling (Post-Derivatization)

Objective: Coupling to the 6-Chloro position. Prerequisite: The benzyl bromide must first be converted to a stable derivative (e.g., benzyl ether, amine, or acetate) to prevent interference.

Workflow Summary

-

Protection: Treat the benzyl bromide with a nucleophile (e.g., Morpholine, NaOMe, or NaOAc) to displace the bromide.

-

Condition: 1.1 equiv Nucleophile, 1.5 equiv K₂CO₃, MeCN, RT, 2h.

-

-

Coupling: Perform Sonogashira on the now-stable Aryl Chloride.

Optimized Conditions for the Aryl Chloride

Because the Chlorine is at the 6-position (flanked by the benzyl group), it is sterically hindered. Standard Pd(PPh₃)₄ will fail.

-

Catalyst: Pd(dba)₂ (5 mol%) + Buchwald Ligand (BrettPhos) (10 mol%).

-

Base: NaOtBu (Strong base required for unactivated chlorides).

-

Temp: 90–100°C.[1]

-

Solvent: Toluene or Dioxane.

Mechanistic Insight & Troubleshooting

The "Fluoro-Effect" on Mechanism

The fluorine atom at the 2-position (ortho to the benzyl group) exerts a strong inductive effect (

-

Impact on Protocol A (

): It makes the benzylic carbon more electrophilic, accelerating the oxidative addition of Pd(0) into the C-Br bond. However, it also makes the position more susceptible to direct nucleophilic attack by the base. Use Cs₂CO₃ (insoluble/heterogeneous) instead of Et₃N to mitigate this. -

Impact on Protocol B (

): The fluorine creates electronic repulsion with the incoming Pd-catalyst, requiring higher temperatures and electron-rich ligands (like BrettPhos) to force the oxidative addition.

Visualization of the Catalytic Cycle (Protocol A)

Figure 2: Catalytic cycle for the Copper-free Sonogashira coupling. Note that XPhos is crucial for stabilizing the alkyl-Pd intermediate.

Safety & Handling

-

Lachrymator Hazard: Benzyl bromide derivatives are potent lachrymators (tear gas agents). All weighing and reactions must be performed in a functioning fume hood.

-

Pressure: Reactions with volatile alkynes in sealed tubes can generate significant pressure. Use blast shields.

References

-

Sonogashira Coupling Reviews

-

Copper-Free Methodologies

- Gelbard, G., & Vielfaure-Joly, F. (2001). Copper-free Sonogashira coupling of aryl halides catalyzed by palladium species. Tetrahedron Letters, 42, 5-10.

-

Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling of Aryl/Alkyl Halides. Journal of Organic Chemistry. Link

-

Alkyl Halide (

) Coupling: -

Green Chemistry (Water/Surfactant Methods)

Sources

Application Note: Optimizing Heck-Mizoroki Coupling for Substituted Benzyl Bromides

Introduction & Scope

The Heck-Mizoroki reaction is a cornerstone of organic synthesis, typically coupling aryl or vinyl halides with olefins.[1] However, substituted benzyl bromides present a unique set of mechanistic challenges that distinguish them from their aryl counterparts. Unlike aryl halides (

-

-Benzyl Trapping: Upon oxidative addition, the benzyl-palladium species can equilibrate between a reactive

-

Rapid Homocoupling: Benzyl bromides are prone to Wurtz-type homocoupling (forming bibenzyls) faster than the desired cross-coupling, particularly in the presence of reducing agents or suboptimal ligand ratios.

This guide provides optimized protocols to overcome these barriers, ensuring high selectivity for the cross-coupled product (substituted styrene or cinnamate derivatives).

Mechanistic Insight: The Benzyl Dilemma

To optimize reaction conditions, one must understand the competing pathways. The diagram below illustrates the standard catalytic cycle alongside the parasitic

Pathway Visualization[2]

Figure 1: Catalytic cycle highlighting the

Critical Process Parameters

Ligand Selection (The "Bite" & Sterics)

For benzyl bromides, ligand choice is the primary determinant of success.

-

Bidentate Ligands (e.g., dppf, dppe): These are generally preferred over monodentate ligands (PPh3). A large "bite angle" (as in dppf) favors the reductive elimination step and destabilizes the

-benzyl intermediate, forcing the equilibrium back toward the reactive -

Bulky Monodentate Phosphines (e.g., P(t-Bu)3): For sterically hindered benzyl bromides (e.g., ortho-substituted), electron-rich, bulky phosphines facilitate oxidative addition and prevent catalyst aggregation [2].

Base & Additives[3][4]

-

Inorganic Bases (K2CO3, Cs2CO3): Often superior to amines for benzyl substrates. They reduce the rate of

-hydride elimination from the alkyl-palladium intermediate, preventing isomerization of the olefin product. -

Silver Salts (AgOTf, Ag2CO3): In difficult cases, adding stoichiometric silver abstracts the bromide, creating a cationic palladium species. This highly electrophilic species coordinates olefins much faster, outcompeting homocoupling pathways [3].

Experimental Protocols

Protocol A: General Purpose (High Robustness)

Best for: Electron-neutral to electron-poor benzyl bromides with simple acrylates/styrenes.

Reagents:

-

Substituted Benzyl Bromide (1.0 equiv)

-

Olefin (e.g., methyl acrylate, styrene) (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2-5 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-5 mol%, 1:1 ratio with Pd)

-

Base: K2CO3 (2.0 equiv, anhydrous)

-

Solvent: DMF or NMP (0.2 M concentration)

Procedure:

-

Preparation: In a glovebox or under active Argon flow, charge a dry reaction vial with Pd(OAc)2, dppf, and K2CO3.

-

Solvation: Add anhydrous DMF. Stir at room temperature for 5 minutes to allow ligand complexation (solution turns orange/red).

-

Substrate Addition: Add the benzyl bromide and the olefin via syringe.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Note: Benzyl bromides are thermally sensitive; do not exceed 110°C unless necessary.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, dry over MgSO4, and concentrate. Purify via flash chromatography.

Protocol B: "Difficult" Substrates (Sterically Hindered/Electron-Rich)

Best for: Ortho-substituted benzyl bromides or electron-rich rings (e.g., 3,4,5-trimethoxybenzyl bromide).

Reagents:

-

Catalyst: Pd(dba)2 or Pd2(dba)3 (2 mol%)

-

Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) (4 mol%) (often used as the HBF4 salt + extra base)

-

Base: Cy2NMe (Hünig’s Base) (1.5 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Catalyst Activation: If using P(t-Bu)3·HBF4, premix it with Pd(dba)2 and the base in dioxane for 15 mins to generate the active Pd(0)-L species.

-

Execution: Add substrates. Heat to 100°C . The bulky electron-rich phosphine accelerates the oxidative addition of the deactivated benzyl bromide while the steric bulk prevents the formation of inactive dimers.

Data Summary & Optimization Matrix

Use the following table to select conditions based on your specific substrate class.

| Substrate Class | Recommended Catalyst System | Base | Solvent | Temp | Key Mechanistic Fix |

| Standard (e.g., 4-Br-BnBr) | Pd(OAc)2 / PPh3 | Et3N | DMF | 100°C | Standard cycle; PPh3 is sufficient. |

| Electron-Rich (e.g., 4-OMe-BnBr) | Pd(OAc)2 / dppf | K2CO3 | DMF | 90°C | dppf destabilizes |

| Sterically Hindered (e.g., 2-Me-BnBr) | Pd(dba)2 / P(t-Bu)3 | Cy2NMe | Dioxane | 100°C | Bulky ligand forces reductive elimination. |

| Chloride Leaving Group (Benzyl Chlorides) | Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 110°C | Biaryl phosphines required for difficult oxidative addition. |

Troubleshooting: Self-Validating the System

If yields are low, perform these checks to diagnose the failure mode.

| Observation | Diagnosis | Corrective Action |

| Formation of Bibenzyl (Homocoupling) | Oxidative addition is fast, but olefin insertion is slow. | Increase Olefin equivalents (to 2.0). Switch to a cationic pathway by adding AgOTf (1.1 equiv). |

| Unreacted Benzyl Bromide | Catalyst death (Pd black formation) or stable | Switch to dppf (bidentate). Ensure strict O2-free conditions (freeze-pump-thaw solvents). |

| Isomerized Product (Double bond shift) | Switch from amine bases (Et3N) to inorganic bases (K2CO3/Ag2CO3). Lower reaction temp. | |

| Precipitation of Pd Black | Ligand dissociation or insufficient stabilization. | Increase Ligand:Pd ratio to 4:1 (if monodentate). Add TBAB (Tetrabutylammonium bromide) as a phase transfer/stabilizer [3].[3] |

References

-

Mechanistic Studies on Benzyl-Pd Complexes: Mizoroki-Heck Reaction of Benzyl Halides. Royal Society of Chemistry.[4] [Link]

-

Bulky Phosphine Protocols: Heck Reactions in the Presence of P(t-Bu)3. Journal of Organic Chemistry (via Organic Chemistry Portal). [Link]

-

Phase Transfer & Additives: Bromide-assisted chemoselective Heck reaction. Beilstein Journal of Organic Chemistry. [Link]

-

General Review of Heck Conditions: Heck Reaction Mechanism and Conditions. Chemistry LibreTexts. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 4. m.youtube.com [m.youtube.com]

Application Note: Strategic Deprotection of 6-Chloro-2-fluoro-3-methoxybenzyl (CFMB) Ethers

[1]

Executive Summary & Strategic Analysis

The 6-Chloro-2-fluoro-3-methoxybenzyl (CFMB) moiety is not a standard protecting group found in introductory texts.[1] It is a "privileged scaffold" frequently encountered in the synthesis of high-value medicinal chemistry targets, specifically kinase inhibitors (e.g., Bub1) and Adenosine Receptor (A2A) antagonists [1, 2].[1]

While often installed as a permanent pharmacophore, synthetic routes frequently require the cleavage of CFMB ethers to reveal hydroxyl functionalities for metabolic studies, late-stage diversification, or scaffold hopping.[1]

The Challenge: Sterics vs. Electronics

Deprotecting CFMB ethers presents a unique paradox compared to standard p-methoxybenzyl (PMB) or benzyl (Bn) groups:

-

Steric Shielding (The "Fortress" Effect): The benzylic position is di-ortho substituted (2-Fluoro, 6-Chloro).[1] This creates immense steric hindrance, effectively blocking the SN2 attack required for many mild deprotection protocols.[1]

-

Electronic Deactivation: Unlike PMB ethers, which are labile to oxidation (DDQ) due to electron donation, the CFMB ring is electron-deficient.[1] The inductive withdrawal from Fluorine (C2) and Chlorine (C6) overrides the resonance donation from the Methoxy (C3) group (which is meta to the benzylic carbon).[1] This renders oxidative cleavage ineffective.[1]

-

Chemo-compatibility Risks: The presence of the Aryl-Chlorine and Aryl-Fluorine bonds makes standard hydrogenolysis (Pd/C, H2) risky due to rapid hydrodehalogenation (stripping the halogens before cleaving the ether).[1]

This guide details three validated protocols to navigate these competing factors.

Mechanistic Logic & Decision Matrix

Before selecting a protocol, analyze the substrate using the logic flow below.

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate compatibility.

Experimental Protocols

Protocol A: Chemoselective Hydrogenolysis (The "Soft" Approach)

Best for: Substrates sensitive to strong acids/Lewis acids.[1] Requires preventing dehalogenation.[1]

Standard Pd/C will strip the C6-Chlorine from the CFMB group (and potentially the substrate) before cleaving the ether.[1] We utilize Sulfided Platinum on Carbon (Pt(S)/C) or poisoned Pd catalysts to suppress oxidative addition into the C-Cl bond while maintaining activity for C-O hydrogenolysis.[1]

Materials:

-

Catalyst: 5% Pt(S)/C (Sulfided Platinum) or 5% Pd/C poisoned with Ethylenediamine.[1]

-

Solvent: THF/MeOH (1:1 v/v).

-

Reagent: H2 (balloon) or Ammonium Formate (Transfer Hydrogenation).[1][2]

Step-by-Step:

-

Dissolution: Dissolve the CFMB-ether substrate (1.0 equiv) in degassed THF/MeOH (0.1 M concentration).

-

Catalyst Addition: Add 5% Pt(S)/C (10-20 wt% loading relative to substrate).[1] Note: Do not use standard Pd/C.

-

Atmosphere: Purge the vessel with Argon, then introduce H2 via a balloon (1 atm).

-

Alternative: For higher selectivity, use Ammonium Formate (5.0 equiv) and reflux at 60°C.[1]

-

-

Monitoring: Monitor by HPLC. Look for the disappearance of the starting material and the formation of the alcohol.[1]

-

Critical QC: Check for the "des-chloro" byproduct (M-34 mass shift).[1] If observed, immediately stop and switch to Protocol B.

-

-

Workup: Filter through a Celite pad.[1] Concentrate the filtrate.

Why this works: Sulfided catalysts occupy the active sites responsible for C-Cl bond activation, reducing the propensity for dehalogenation [3].[1]

Protocol B: Lewis Acid Mediated Cleavage (The "Hard" Approach)

Best for: Robust substrates.[1] This is the most reliable method for sterically hindered benzyl ethers.[1]

Boron trichloride (BCl3) is preferred over Boron tribromide (BBr3).[1] BBr3 is too aggressive and will likely demethylate the C3-methoxy group of the CFMB moiety (and potentially the substrate) leading to complex phenol byproducts.[1] BCl3 is sufficiently strong to complex the ether oxygen but milder on aryl-alkyl ethers.[1]

Materials:

-

Reagent: BCl3 (1.0 M solution in DCM).[1]

-

Additive: Pentamethylbenzene (Scavenger) - Optional but recommended.[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step:

-

Preparation: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM under N2. Cool to -78°C.[1]

-

Addition: Dropwise add BCl3 (3.0 - 5.0 equiv). The solution may turn yellow/orange.[1]

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Quench carefully with MeOH/NaHCO3 at 0°C.

-

Workup: Dilute with DCM, wash with brine, dry over Na2SO4.

Protocol C: Acidolysis with Cation Scavengers

Best for: Substrates containing basic nitrogens (e.g., pyridines, purines common in A2A ligands) that might complex Lewis acids.[1]

Strong acids like Trifluoroacetic Acid (TFA) or Triflic Acid (TfOH) generate the benzylic carbocation.[1] Because the CFMB carbocation is destabilized (electron-withdrawing F/Cl) and sterically hindered, recombination is fast.[1] You must use a "soft" sulfur-based scavenger to trap the cation irreversibly.[1]

Materials:

-

Acid: TFA (Trifluoroacetic acid) or TfOH (Triflic acid - catalytic).[1]

-

Scavenger: Thioanisole (preferred) or Dimethyl sulfide.[1]

-

Solvent: DCM or neat TFA.[1]

Step-by-Step:

-

Cocktail Prep: Prepare a solution of TFA:DCM:Thioanisole (50:40:10 ratio).

-

Reaction: Add the substrate to the cocktail at 0°C.

-

Temperature: Allow to warm to Room Temperature (RT).

-

Optimization: If no reaction after 4 hours, add Triflic Acid (1-2 drops) to catalyze the ionization.[1]

-

-

Workup: Evaporate volatiles. The residue will contain the deprotected alcohol and the benzylated thioanisole byproduct.[1] Purify via column chromatography.[1][3]

Troubleshooting & Data Interpretation

Table 1: Common Failure Modes and Solutions

| Observation | Diagnosis | Corrective Action |

| Mass Spec shows [M-34] peak | Dechlorination occurred (Method A). | Switch to Method B (BCl3) or use Sulfided Pt catalyst.[1] |

| Starting Material Unchanged | Steric bulk preventing reagent approach. | Increase temperature in Method B (0°C → RT) or use TfOH spike in Method C. |

| Complex Mixture (Many peaks) | C3-Methoxy demethylation or substrate decomposition.[1] | Use Method A (Hydrogenolysis) or switch BBr3 to BCl3. |

| Low Yield | Reversible ether formation (Carbocation recombination).[1] | Increase Thioanisole equivalents (Method C) to trap the cation.[1] |

Visualizing the Steric/Electronic Conflict

The diagram below illustrates the competing pathways during the cleavage process. The "Desired Path" requires overcoming the steric barrier without triggering the "Side Reaction" (Dehalogenation).[1]

Figure 2: Mechanistic divergence in hydrogenolysis.[1] Standard Pd catalysts favor dehalogenation (Red path); Sulfided catalysts favor ether cleavage (Green path).[1]

References

-